

Solid-Phase Extraction of Norfluoxetine from Biological Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Norfluoxetine	
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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **norfluoxetine**, the primary active metabolite of the widely prescribed antidepressant fluoxetine, from biological matrices. The methodologies outlined are essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.

Introduction

Norfluoxetine is the N-demethylated metabolite of fluoxetine and possesses a longer half-life, contributing significantly to the overall therapeutic and potential toxic effects of the parent drug. Accurate quantification of **norfluoxetine** in biological samples such as plasma, serum, and urine is crucial for clinical and research purposes. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods like chromatography coupled with mass spectrometry. This document details established SPE protocols using various sorbents and provides the expected quantitative performance.

Data Presentation: Quantitative Performance of Norfluoxetine SPE Methods



The following tables summarize the quantitative data from various studies on the solid-phase extraction of **norfluoxetine** from different biological samples. These tables are designed for easy comparison of method performance.

Table 1: SPE of Norfluoxetine from Human Plasma/Serum

SPE Sorbent	Analytical Method	Linearity Range (ng/mL)	Recovery (%)	LLOQ (ng/mL)	Matrix Effect (%)	Referenc e
Mixed- Mode (SCX)	HPLC-UV	10 - 4000 nmol/L	96.9	10 nmol/L	Not Reported	[1]
C18	GC-ECD	20 - 200	>75	Not Reported	Not Reported	[2][3]
C18 (Lab- made)	HPLC-UV	15 - 500	85 - 105	4.2	Not Reported	[4]
Oasis MCX	LC-MS/MS	0.20 - 30	63.04 - 79.39	0.20	Negligible	[5]
Not Specified	HPLC-FD	8 - 200	Not Reported	8	Not Reported	
Oasis HLB	LC-MS/MS	150 - 3000	Not Reported	150	Not Reported	-
Silica	LC-MS/MS	0.5 - 250	Not Reported	0.5	Not Reported	[6]

Table 2: SPE of Norfluoxetine from Human Urine



SPE Sorbent	Analytical Method	Linearity Range (ng/mL)	Recovery (%)	LLOQ (ng/mL)	Reference
Not Specified	GC-MS	6 - 125	87 - 109	5 - 10	[7]
Evolute CX-	LC-MS/MS	Not Reported	65 - 82	Not Reported	

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of **norfluoxetine** from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge, a common and effective method.

Protocol: SPE of Norfluoxetine from Human Plasma using Oasis MCX Cartridges

- 1. Materials and Reagents
- Oasis MCX (30 mg, 1 cc) SPE cartridges
- Human plasma (K3EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Ammonium formate
- Formic acid
- Deionized water
- Internal Standard (IS) solution (e.g., Norfluoxetine-d5)
- · SPE vacuum manifold



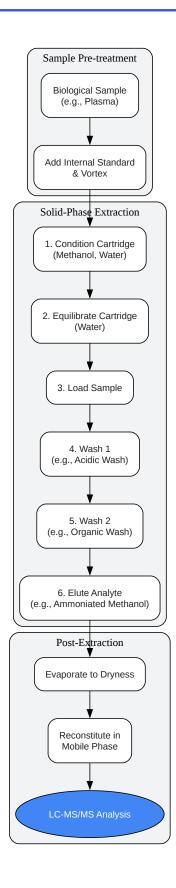




- Nitrogen evaporator
- Vortex mixer
- Centrifuge
- 2. Sample Preparation
- Thaw frozen human plasma samples at room temperature.
- · Vortex the plasma samples to ensure homogeneity.
- Spike 500 μL of plasma with the internal standard solution.
- Vortex the spiked plasma sample for 30 seconds.
- 3. Solid-Phase Extraction Procedure

The following diagram illustrates the SPE workflow:





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General workflow for solid-phase extraction of **norfluoxetine**.



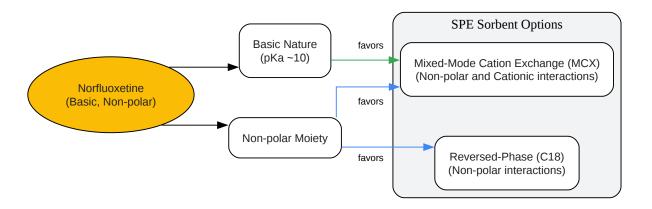
Step-by-Step Method:

- Conditioning: Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]
- Loading: Load the pre-treated plasma sample (500 μL) onto the conditioned SPE cartridge.
 Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.
 - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Elution: Elute the **norfluoxetine** and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - \circ Reconstitute the dried residue in 100 μ L of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).
 - Vortex the reconstituted sample for 30 seconds.
- Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS
 or another appropriate analytical technique.

Mandatory Visualizations Logical Relationship of SPE Sorbent Selection

The choice of SPE sorbent is critical for achieving optimal recovery and sample cleanup. The following diagram illustrates the decision-making process based on the physicochemical properties of **norfluoxetine**.





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Decision logic for selecting an appropriate SPE sorbent for **norfluoxetine**.

Conclusion

Solid-phase extraction is a robust and reliable technique for the extraction of **norfluoxetine** from complex biological matrices. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and validate sensitive and accurate analytical methods for **norfluoxetine** quantification. The use of mixed-mode cation exchange sorbents is particularly advantageous due to the basic nature of **norfluoxetine**, often resulting in cleaner extracts and higher recovery compared to single-mode sorbents.

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